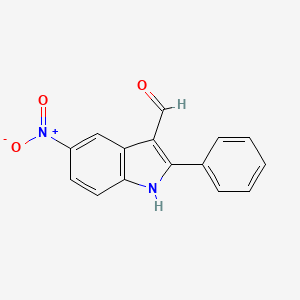
1,2,5-Triphenylpyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Triphenylpyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with three phenyl groups and an aldehyde group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,5-Triphenylpyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Schulte-Reisch reaction, where 1,4-diphenylbuta-1,3-diyne reacts with aniline in the presence of a copper chloride catalyst . This method is advantageous as it increases yield, reduces reaction temperature, and shortens reaction time compared to traditional methods.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Triphenylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 1,2,5-Triphenylpyrrole-3-carboxylic acid.
Reduction: 1,2,5-Triphenylpyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,2,5-Triphenylpyrrole-3-carbaldehyde has several applications in scientific research:
Fluorescent Probes: It is used in the development of fluorescent probes for the detection of carbon dioxide due to its aggregation-enhanced emission properties.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Its structural framework is explored for the development of new therapeutic agents, particularly in the field of anticancer and antimicrobial research.
Mécanisme D'action
The mechanism by which 1,2,5-Triphenylpyrrole-3-carbaldehyde exerts its effects is primarily related to its ability to interact with specific molecular targets. For instance, in fluorescent probes, the compound’s aggregation state influences its emission properties. The disaggregation process triggered by the presence of carbon dioxide leads to a significant decrease in fluorescence intensity . This property is exploited for the selective and real-time detection of carbon dioxide.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde: This compound has similar structural features but with methyl groups instead of phenyl groups.
1,2,5-Triphenylpyrrole: Lacks the aldehyde group, which significantly alters its chemical reactivity and applications.
Uniqueness
1,2,5-Triphenylpyrrole-3-carbaldehyde is unique due to the presence of both phenyl groups and an aldehyde group, which confer distinct electronic and steric properties. These features enhance its utility in various applications, such as fluorescent probes and organic electronics, where specific structural attributes are crucial for performance.
Propriétés
Formule moléculaire |
C23H17NO |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
1,2,5-triphenylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C23H17NO/c25-17-20-16-22(18-10-4-1-5-11-18)24(21-14-8-3-9-15-21)23(20)19-12-6-2-7-13-19/h1-17H |
Clé InChI |
HIHNQYHPOUWQMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467159.png)
![ethyl 4-[({[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12467166.png)
![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B12467174.png)

![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12467185.png)

![3-[9-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid](/img/structure/B12467199.png)

![4-tert-butylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467220.png)
![N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467229.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(naphthalen-1-yloxy)phenyl]cyclohexanecarboxamide](/img/structure/B12467237.png)
![2,2-dimethyl-5-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B12467240.png)
![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12467253.png)
